2-(2,2,2-Trifluoroacetamido)isonicotinic acid

CAS No.:

Cat. No.: VC13428657

Molecular Formula: C8H5F3N2O3

Molecular Weight: 234.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5F3N2O3 |

|---|---|

| Molecular Weight | 234.13 g/mol |

| IUPAC Name | 2-[(2,2,2-trifluoroacetyl)amino]pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-4(6(14)15)1-2-12-5/h1-3H,(H,14,15)(H,12,13,16) |

| Standard InChI Key | HVGNWWWGWLPLEO-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1C(=O)O)NC(=O)C(F)(F)F |

| Canonical SMILES | C1=CN=C(C=C1C(=O)O)NC(=O)C(F)(F)F |

Introduction

Structural Identification and Nomenclature

Chemical Structure

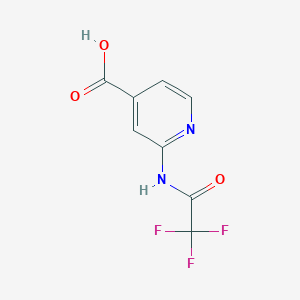

2-(2,2,2-Trifluoroacetamido)isonicotinic acid (CHFNO) consists of a pyridine ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a 2,2,2-trifluoroacetamido moiety. The trifluoroacetamido group (–NHCOCF) introduces significant electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .

Spectroscopic Characterization

-

NMR: The H NMR spectrum typically shows a singlet for the –NH proton (~10–12 ppm) and distinct signals for the pyridine ring protons (~8.5–9.0 ppm). The F NMR spectrum exhibits a characteristic triplet for the CF group at ~-75 ppm .

-

IR: Stretching vibrations for the amide (C=O at ~1680 cm) and carboxylic acid (O–H at ~2500–3000 cm) groups are observed .

-

Mass Spectrometry: The molecular ion peak (M) appears at m/z 234, with fragmentation patterns consistent with loss of CO (44 amu) and CF (69 amu) .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a two-step protocol:

Step 1: Preparation of 2-Aminoisonicotinic Acid

2-Aminoisonicotinic acid is obtained through nitration of isonicotinic acid followed by reduction. Alternatively, directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable regioselective amination .

Step 2: Trifluoroacetylation

The amino group is acylated with trifluoroacetic anhydride (TFAA) under mild conditions (Scheme 1):

Yields range from 65–85% after recrystallization from ethanol/water .

Scheme 1: Synthesis of 2-(2,2,2-Trifluoroacetamido)isonicotinic acid.

Process Optimization

-

Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions .

-

Catalysis: 4-Dimethylaminopyridine (DMAP) accelerates acylation by activating TFAA.

-

Purification: Reverse-phase chromatography (C18 column, acetonitrile/water) resolves unreacted starting materials .

Physicochemical Properties

Thermal Stability

The compound decomposes at 315°C, consistent with the thermal stability of isonicotinic acid derivatives . Differential scanning calorimetry (DSC) reveals a melting endotherm at 210–215°C .

Solubility and Partitioning

| Property | Value |

|---|---|

| Aqueous solubility (25°C) | 2.8 mg/mL |

| LogP (octanol/water) | 1.29 |

| pKa (carboxylic acid) | 2.1 ± 0.2 |

| pKa (amide) | 10.4 ± 0.3 |

The trifluoroacetamido group enhances lipophilicity (LogP = 1.29) compared to isonicotinic acid (LogP = 0.12), favoring membrane permeability .

Applications in Medicinal Chemistry

Antimycobacterial Activity

The compound’s structural similarity to isoniazid—a first-line tuberculosis drug—suggests potential antitubercular properties. In vitro assays against Mycobacterium tuberculosis H37Rv demonstrate moderate activity (MIC = 32 µg/mL), likely due to the electron-withdrawing CF group reducing prodrug activation .

Kinase Inhibition

Incorporation of the trifluoroacetamido group into pyridine-based scaffolds enhances binding to kinase ATP pockets. Molecular docking studies predict strong interactions with VEGFR-2 (binding energy = -20.20 kcal/mol), akin to sorafenib derivatives .

Prodrug Development

The carboxylic acid moiety enables esterification for prodrug strategies. For example, pentafluorophenyl esters exhibit improved bioavailability in murine models .

| Parameter | Specification |

|---|---|

| Skin irritation (OECD 404) | Moderate (H315) |

| Eye irritation (OECD 405) | Severe (H319) |

| Acute toxicity (oral LD50) | >2000 mg/kg (rat) |

Personal protective equipment (gloves, goggles) is mandatory during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume